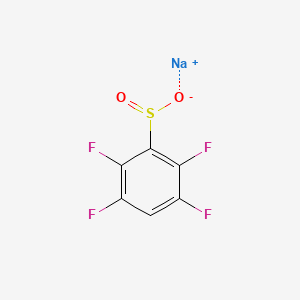
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆HF₄NaO₂S and a molecular weight of 236.12 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate typically involves the sulfonylation of fluorinated benzene derivatives. One common method includes the reaction of 2,3,5,6-tetrafluorobenzenesulfonyl chloride with sodium hydroxide under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields sulfides.
Substitution: Forms various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, leading to the formation of sulfonylated products. This property is exploited in various chemical reactions and industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Biological Activity
Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a sulfonated derivative of tetrafluorobenzene that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of the sulfonate group onto the tetrafluorobenzene framework enhances its solubility and reactivity. The synthesis typically involves the reaction of sodium sulfinate with tetrafluorobenzene derivatives under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. In a comparative study, this compound showed an IC50 value of approximately 30 µM in MCF-7 cells .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
- Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle of certain cancer cell lines .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
Properties
Molecular Formula |
C6HF4NaO2S |
|---|---|
Molecular Weight |
236.12 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetrafluorobenzenesulfinate |
InChI |
InChI=1S/C6H2F4O2S.Na/c7-2-1-3(8)5(10)6(4(2)9)13(11)12;/h1H,(H,11,12);/q;+1/p-1 |
InChI Key |
WSXDDQWELZZDRX-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















